molecular formula C23H21N3O2 B3696988 2-(2-Methylphenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione

2-(2-Methylphenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione

Cat. No.: B3696988
M. Wt: 371.4 g/mol
InChI Key: KEHPZTKZCOHZPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylphenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione is a synthetic chemical scaffold designed for research applications. Its molecular architecture, featuring a benzo[de]isoquinoline-1,3-dione core substituted with a piperazine group, suggests potential for diverse biological activity and makes it a candidate for exploration in medicinal chemistry and chemical biology. The piperazine moiety, a common pharmacophore in neuroactive compounds, may facilitate interaction with central nervous system targets, such as dopaminergic receptors . Furthermore, the structural similarity of the benzo[de]isoquinoline-dione core to other nitrogen-containing heterocycles indicates potential for investigating activity against infectious diseases . This compound is provided for research use only and is intended solely for laboratory analysis. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(2-methylphenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-15-5-2-3-8-19(15)26-22(27)17-7-4-6-16-20(25-13-11-24-12-14-25)10-9-18(21(16)17)23(26)28/h2-10,24H,11-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHPZTKZCOHZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C4C(=C(C=C3)N5CCNCC5)C=CC=C4C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-Methylphenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione is a member of the benzoisoquinoline family, which has garnered interest due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H25N3O2C_{22}H_{25}N_3O_2, with a molecular weight of approximately 365.45 g/mol. The structure features a benzoisoquinoline core with a piperazine substituent, contributing to its pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds within the benzoisoquinoline class. For instance, derivatives like 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The minimum inhibitory concentrations (MICs) for PNT were reported at 2.5 μg/mL against S. aureus, indicating strong antimicrobial efficacy.

CompoundMIC (μg/mL)Target Bacteria
PNT2.5Staphylococcus aureus
PNT6.7MRSA

This suggests that similar derivatives of this compound may exhibit comparable antimicrobial properties.

The mechanism underlying the antimicrobial activity of these compounds often involves disruption of bacterial cell integrity and inhibition of critical cellular processes such as DNA gyrase activity. For example, studies using transmission electron microscopy (TEM) revealed that PNT caused hollowed-out bacterial cytoplasms without disrupting the cell membrane, indicating a targeted intracellular effect .

Case Studies

In one notable study involving related compounds, researchers synthesized various derivatives and tested their antimicrobial efficacy against multiple strains. The findings indicated that structural modifications significantly impacted biological activity. For instance, the introduction of different substituents on the piperazine ring altered the compound's solubility and interaction with bacterial targets, enhancing its effectiveness .

Table: Summary of Case Studies on Related Compounds

Study ReferenceCompound TestedMIC (μg/mL)Observations
2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione2.5Effective against MRSA; alters cell morphology
Various derivativesVariesStructural modifications impact activity

Comparison with Similar Compounds

Structural and Functional Group Variations

The benzo[de]isoquinoline-1,3-dione core is common among analogs, but substituents at positions 2 and 6 critically influence biological activity and physicochemical properties. Key comparisons include:

Compound Substituents Key Features Reference
2-(2-Methylphenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione (Target) 2-(2-Methylphenyl), 6-(piperazin-1-yl) Potential enhanced solubility (piperazine) and lipophilicity (methylphenyl) N/A
2-[5-Selenocyanato-pentyl]-6-amino-benzo[de]isoquinoline-1,3-dione 6-Amino, 2-(selenocyanate-pentyl) Anti-angiogenic; induces p53-dependent apoptosis; synergizes with cyclophosphamide
6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione 6-Nitro, 2-(3-hydroxypropyl) Potent antitumor activity via cell cycle arrest and mitochondrial apoptosis
2-(4-Methylpiperidin-1-yl)-6-(substituted-oxy)benzo[de]isoquinoline-1,3-dione 6-(4-Methylpiperidin-1-yl), 2-(dihydrofuran) Solvent-dependent fluorescence; used in water sensing applications
CF2H-containing isoquinoline-1,3-diones Difluoromethyl groups Enhanced metabolic stability and bioavailability due to fluorine substitution

Key Observations :

  • Piperazine vs. Piperidine/Piperidinyl Groups : Piperazine (in the target compound) may improve water solubility and receptor-binding flexibility compared to piperidine derivatives (e.g., in fluorescence probes ).
  • Selenocyanate and Nitro Groups: The selenocyanate-pentyl and nitro derivatives exhibit pronounced anticancer activity via apoptosis induction, but the target compound’s methylphenyl group may favor lipophilic interactions in cellular uptake .
  • Fluorinated Analogs : Difluoromethyl-substituted analogs show enhanced stability, suggesting that halogenation strategies could further optimize the target compound .
Pharmacological Activity
  • Anticancer Mechanisms: The selenocyanate-pentyl derivative inhibits angiogenesis by downregulating VEGF and induces mitochondrial apoptosis via p53 activation . In contrast, the nitro-hydroxypropyl analog triggers G2/M cell cycle arrest . The target compound’s piperazine group may modulate kinase or receptor targets distinct from these pathways. Synergistic effects with chemotherapeutics (e.g., cyclophosphamide) are documented for selenocyanate derivatives , but such data are absent for the target compound.
  • Fluorescence and Material Science Applications :

    • Piperidine-substituted analogs exhibit solvent-dependent fluorescence, making them useful as biosensors . The target compound’s piperazine group could similarly enable pH-sensitive applications but with altered emission profiles.
Physicochemical Properties
  • Solubility : Piperazine’s basicity enhances water solubility relative to piperidine or aromatic substituents .
  • Stability : Fluorinated analogs show improved metabolic stability , whereas nitro groups may increase reactivity .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for preparing 2-(2-Methylphenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with benzo[de]isoquinoline-1,3-dione derivatives. A common approach includes nucleophilic substitution at the 6-position using piperazine derivatives under reflux in anhydrous solvents like DMF or THF. The 2-methylphenyl group is introduced via Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation, optimized at 80–120°C with palladium catalysts (e.g., Pd(PPh₃)₄) . Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural validation requires a combination of techniques:

  • 1H/13C NMR : Analyze aromatic proton environments (e.g., δ 7.2–8.5 ppm for benzo[de]isoquinoline protons) and integration ratios to confirm substituent positions .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 420.5) and isotopic patterns .
  • XRD : Single-crystal X-ray diffraction (if crystallizable) resolves bond lengths and angles, particularly for the piperazine and methylphenyl moieties .

Q. What are standard purity assessment protocols for this compound?

  • Methodological Answer : Purity ≥95% is achieved via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm). Residual solvents (e.g., DMF, THF) are quantified using GC-MS with internal calibration standards. Elemental analysis (C, H, N) should align with theoretical values within ±0.4% .

Advanced Research Questions

Q. How does the piperazine substituent influence the compound’s bioactivity in structure-activity relationship (SAR) studies?

  • Methodological Answer : Piperazine’s conformational flexibility and basicity enhance binding to targets like serotonin receptors. To evaluate SAR:

  • Synthesize analogs with modified piperazines (e.g., 4-methylpiperazine) and compare binding affinities via radioligand assays .
  • Computational docking (e.g., AutoDock Vina) identifies hydrogen-bond interactions between the piperazine nitrogen and receptor residues .

Q. What strategies mitigate solubility limitations of this compound in aqueous assays?

  • Methodological Answer : Solubility can be improved using:

  • Co-solvents : DMSO (≤1% v/v) or cyclodextrin-based inclusion complexes.
  • Pro-drug derivatives : Introduce ionizable groups (e.g., phosphate esters) cleaved under physiological conditions .
  • Nanoformulations : Encapsulate in PEGylated liposomes (size: 100–200 nm, PDI <0.2) for sustained release .

Q. How to resolve contradictory data on its photostability in different solvent systems?

  • Methodological Answer : Contradictions arise from solvent polarity and light exposure conditions. Standardize testing via:

  • ICH Q1B guidelines : Expose solutions (1 mg/mL in ethanol, PBS) to UV (320–400 nm) and measure degradation kinetics via LC-MS .
  • Control experiments : Compare under inert (N₂) vs. aerobic conditions to assess oxidative pathways .

Q. What in vitro models are suitable for evaluating its cytotoxicity profile?

  • Methodological Answer : Use tiered screening:

  • Primary assays : MTT/WST-1 on HEK-293 or HepG2 cells (IC₅₀ determination).
  • Secondary assays : Apoptosis markers (Annexin V/PI staining) and mitochondrial membrane potential (JC-1 dye) .
  • Off-target profiling : Screen against hERG channels (patch-clamp) to assess cardiac liability .

Q. How can computational modeling predict its metabolic stability?

  • Methodological Answer : Employ in silico tools:

  • CYP450 metabolism : Use StarDrop’s WhichP450™ module to identify vulnerable sites (e.g., N-demethylation of piperazine).
  • Metabolite prediction : Schrödinger’s BioLuminate generates Phase I/II metabolites for LC-MS/MS validation .

Q. What experimental designs address batch-to-batch variability in biological assays?

  • Methodological Answer : Implement:

  • Quality control (QC) samples : Include reference standards in each assay plate.
  • Blinded replicates : Randomize compound batches across experiments to minimize operator bias .
  • Stability-indicating methods : Track degradation products via stability chambers (25°C/60% RH for 6 months) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methylphenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-(2-Methylphenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.